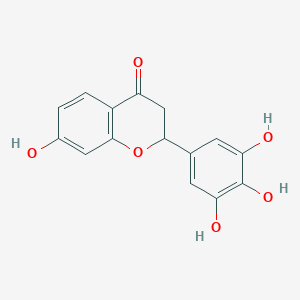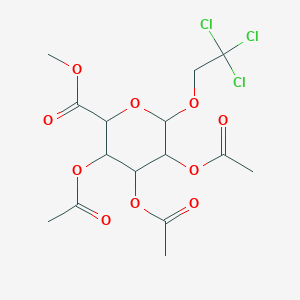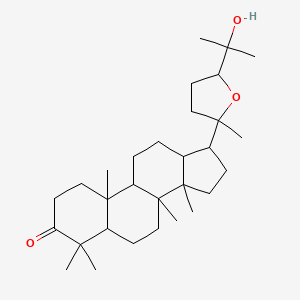
Eseroline, phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eseroline, phenylcarbamate, also known as phenserine, is a synthetic derivative of physostigmine. It is a potent, noncompetitive, long-acting, and selective acetylcholinesterase (AChE) inhibitor. This compound has been investigated for its potential to treat Alzheimer’s disease due to its ability to reduce β-amyloid precursor protein (APP) and β-amyloid peptide (Aβ) formation, which are associated with the disease .
準備方法
Synthetic Routes and Reaction Conditions
Eseroline, phenylcarbamate, is synthesized from physostigmine through a series of chemical reactions. The synthesis involves the formation of a carbamate group by reacting eseroline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Eseroline, phenylcarbamate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity as an AChE inhibitor.
Reduction: Reduction reactions can modify the carbamate group, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the phenyl ring or the carbamate group, leading to the formation of derivatives with different biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Eseroline, phenylcarbamate, has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of AChE inhibition and the synthesis of carbamate derivatives.
Biology: The compound is used to investigate the role of AChE in neural signaling and its potential as a neuroprotective agent.
Medicine: this compound, has been studied for its potential to treat Alzheimer’s disease by reducing β-amyloid formation and improving cognitive performance.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
類似化合物との比較
Similar Compounds
Physostigmine: The parent compound of eseroline, phenylcarbamate, also an AChE inhibitor but with a shorter duration of action.
Donepezil: Another AChE inhibitor used in the treatment of Alzheimer’s disease, but with a different chemical structure and mechanism of action.
Rivastigmine: A carbamate derivative similar to this compound, used as an AChE inhibitor in Alzheimer’s disease
Uniqueness
This compound, is unique due to its dual mechanism of action, combining AChE inhibition with the reduction of β-amyloid formation. This dual action makes it a promising candidate for the treatment of Alzheimer’s disease, potentially offering both symptomatic relief and disease-modifying effects .
特性
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFNBQPZCRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321392.png)
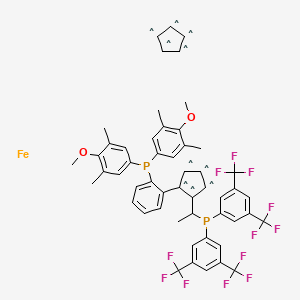

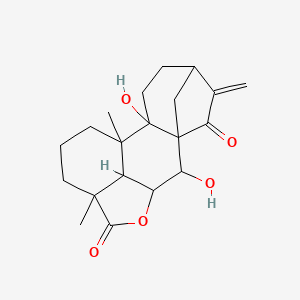
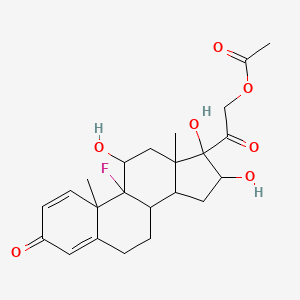
![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
